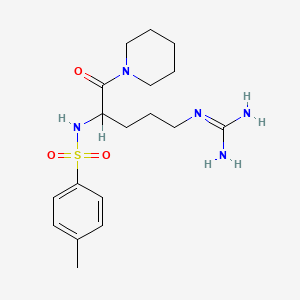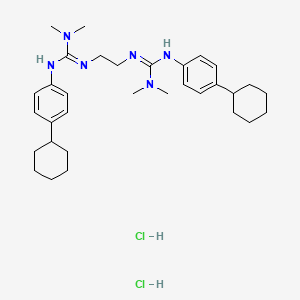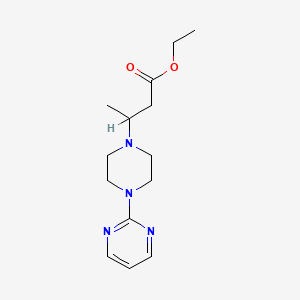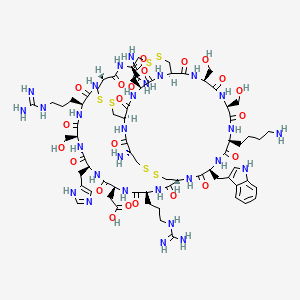
mu-Conotoxin K IIIA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
mu-Conotoxin K IIIA: is a peptide toxin originally isolated from the venom of the marine cone snail Conus kinoshitai. This compound is known for its potent ability to block voltage-gated sodium channels, specifically the tetrodotoxin-sensitive sodium channels. It has a unique structure characterized by three disulfide bonds, which contribute to its stability and biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of mu-Conotoxin K IIIA typically involves solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The peptide chain is assembled step-by-step on a solid support, with each amino acid being added sequentially. The disulfide bonds are formed through oxidative folding, which can be achieved using various strategies such as free random oxidation or semi-selective oxidation .
Industrial Production Methods: : Industrial production of this compound is challenging due to its complex structure and the need for precise disulfide bond formation. advancements in peptide synthesis technologies and optimization of oxidative folding conditions have made it possible to produce this compound in larger quantities .
Analyse Des Réactions Chimiques
Types of Reactions: : mu-Conotoxin K IIIA primarily undergoes oxidative folding reactions to form its characteristic disulfide bonds. These reactions are crucial for its biological activity and stability .
Common Reagents and Conditions
Oxidative Folding: This process can be carried out using reagents such as iodine, glutathione, or air oxidation. .
Fmoc Solid-Phase Peptide Synthesis: Common reagents include Fmoc-protected amino acids, coupling agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and deprotection agents like piperidine
Major Products: : The major product of these reactions is the correctly folded this compound with its three disulfide bonds in the desired connectivity pattern .
Applications De Recherche Scientifique
mu-Conotoxin K IIIA has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It serves as a model compound for studying peptide synthesis and oxidative folding
Biology: It is used as a molecular probe to study the function and structure of voltage-gated sodium channels
Medicine: This compound has shown potential as an analgesic in pain management due to its ability to block sodium channels involved in pain signaling
Industry: Its unique properties make it a valuable tool in the development of new drugs targeting sodium channels
Mécanisme D'action
mu-Conotoxin K IIIA exerts its effects by specifically binding to and blocking voltage-gated sodium channels, particularly the tetrodotoxin-sensitive sodium channels. This blockade prevents the influx of sodium ions, thereby inhibiting the initiation and propagation of action potentials in excitable cells such as neurons and muscle cells . The molecular targets of this compound include various isoforms of sodium channels, such as Nav1.2 and Nav1.4 .
Comparaison Avec Des Composés Similaires
mu-Conotoxin K IIIA is part of the M-superfamily of conotoxins, which includes other similar compounds such as psi-conotoxins and kappaM-conotoxins. These compounds share a common cysteine pattern but differ in their specific targets and biological activities . Compared to other conotoxins, this compound is unique in its high potency and selectivity for tetrodotoxin-sensitive sodium channels .
List of Similar Compounds
- psi-Conotoxins
- kappaM-Conotoxins
- mu-Conotoxin K IIIB
Propriétés
Numéro CAS |
884469-67-4 |
|---|---|
Formule moléculaire |
C70H106N28O22S6 |
Poids moléculaire |
1884.2 g/mol |
Nom IUPAC |
2-[(1R,6R,9S,12S,15S,18S,21S,24R,27S,30S,33S,36S,39R,42S,47R,56R)-47-amino-30-(4-aminobutyl)-42-(2-amino-2-oxoethyl)-9,21-bis(3-carbamimidamidopropyl)-56-carbamoyl-12,33,36-tris(hydroxymethyl)-15-(1H-imidazol-5-ylmethyl)-27-(1H-indol-3-ylmethyl)-8,11,14,17,20,23,26,29,32,35,38,41,44,46,58-pentadecaoxo-3,4,49,50,53,54-hexathia-7,10,13,16,19,22,25,28,31,34,37,40,43,45,57-pentadecazatricyclo[22.20.7.76,39]octapentacontan-18-yl]acetic acid |
InChI |
InChI=1S/C70H106N28O22S6/c71-12-4-3-9-36-55(107)87-39(15-31-19-82-35-8-2-1-7-33(31)35)58(110)97-48-27-123-121-24-34(72)54(106)95-47-26-125-126-29-50(68(120)94-46(53(74)105)25-122-124-28-49(98-60(112)41(17-51(73)102)89-66(47)118)67(119)93-45(23-101)64(116)92-44(22-100)63(115)84-36)96-57(109)38(11-6-14-81-70(77)78)85-62(114)43(21-99)91-59(111)40(16-32-20-79-30-83-32)88-61(113)42(18-52(103)104)90-56(108)37(86-65(48)117)10-5-13-80-69(75)76/h1-2,7-8,19-20,30,34,36-50,82,99-101H,3-6,9-18,21-29,71-72H2,(H2,73,102)(H2,74,105)(H,79,83)(H,84,115)(H,85,114)(H,86,117)(H,87,107)(H,88,113)(H,89,118)(H,90,108)(H,91,111)(H,92,116)(H,93,119)(H,94,120)(H,95,106)(H,96,109)(H,97,110)(H,98,112)(H,103,104)(H4,75,76,80)(H4,77,78,81)/t34-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1 |
Clé InChI |
PRXVBAUMWHTDJW-FMSJUDGMSA-N |
SMILES isomérique |
C1[C@@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSS1)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3)CCCNC(=N)N)CO)CC4=CN=CN4)CC(=O)O)CCCNC(=N)N)CC5=CNC6=CC=CC=C65)CCCCN)CO)CO)NC(=O)[C@@H](NC2=O)CC(=O)N)C(=O)N)N |
SMILES canonique |
C1C(C(=O)NC2CSSCC3C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSS1)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CCCNC(=N)N)CO)CC4=CN=CN4)CC(=O)O)CCCNC(=N)N)CC5=CNC6=CC=CC=C65)CCCCN)CO)CO)NC(=O)C(NC2=O)CC(=O)N)C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


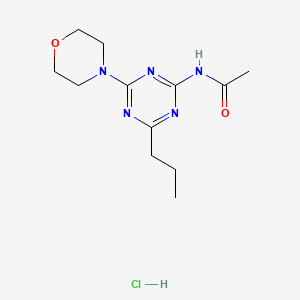
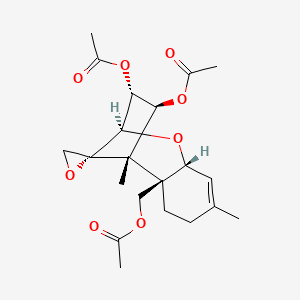
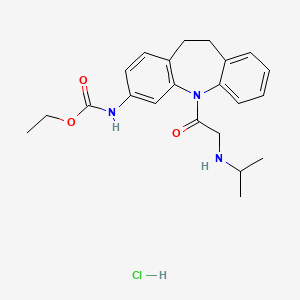
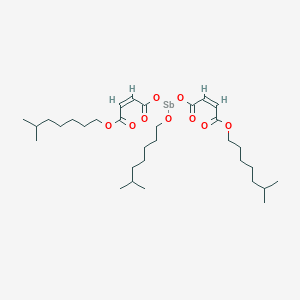
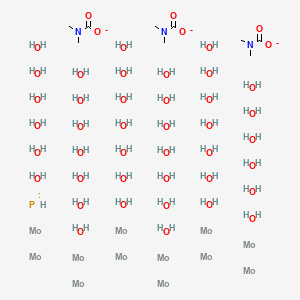
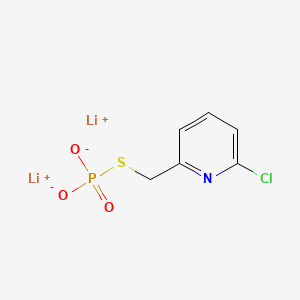
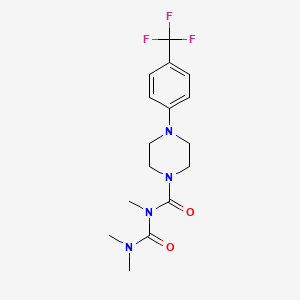

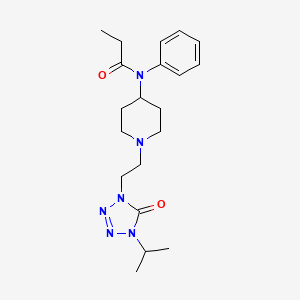

![(2R,3S)-2-[3-(4,5-dichlorobenzimidazol-1-yl)propyl]piperidin-3-ol;dihydrochloride](/img/structure/B12773196.png)
